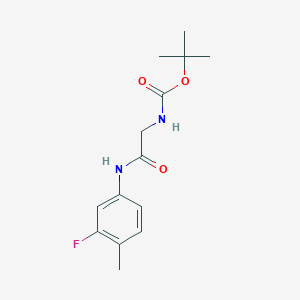

N-(tert-butoxycarbonyl)-N1-(3-fluoro-4-methylphenyl)glycinamide

Description

N-(tert-butoxycarbonyl)-N1-(3-fluoro-4-methylphenyl)glycinamide is a synthetic amide derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a glycinamide backbone, and a 3-fluoro-4-methylphenyl substituent. The Boc group is widely used in peptide synthesis to protect amine functionalities during reactions .

Properties

IUPAC Name |

tert-butyl N-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN2O3/c1-9-5-6-10(7-11(9)15)17-12(18)8-16-13(19)20-14(2,3)4/h5-7H,8H2,1-4H3,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOVVUHKEWIVFND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CNC(=O)OC(C)(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butoxycarbonyl)-N1-(3-fluoro-4-methylphenyl)glycinamide typically involves the following steps:

Protection of Glycine: Glycine is first protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).

Coupling Reaction: The protected glycine is then coupled with 3-fluoro-4-methylphenylamine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butoxycarbonyl)-N1-(3-fluoro-4-methylphenyl)glycinamide undergoes various chemical reactions, including:

Substitution Reactions: The fluoro-substituted aromatic ring can participate in nucleophilic aromatic substitution (S_NAr) reactions.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard reagent for Boc deprotection.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives of the aromatic ring can be obtained.

Deprotected Amine: Removal of the Boc group yields the free amine derivative of the compound.

Scientific Research Applications

N-(tert-butoxycarbonyl)-N1-(3-fluoro-4-methylphenyl)glycinamide has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural features.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(tert-butoxycarbonyl)-N1-(3-fluoro-4-methylphenyl)glycinamide involves its interaction with specific molecular targets. The fluoro-substituted aromatic ring and glycinamide moiety can interact with enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Camptothecin-20(S)-O-(N-(tert-butoxycarbonyl) glycine) Ester (Compound 1)

Structure : This compound links camptothecin (CPT), a topoisomerase I inhibitor, to a Boc-protected glycine ester via an amide bond .

Key Differences :

- Backbone : The target compound lacks the camptothecin core, focusing instead on a simpler glycinamide structure.

- Substituents : The 3-fluoro-4-methylphenyl group in the target compound contrasts with the bile acid or CPT moieties in Compound 1.

- Synthesis : Both use EDCI and DMAP for amide bond formation, but Compound 1 involves additional steps to conjugate CPT .

Biological Relevance : Compound 1 is designed for anticancer activity, whereas the target compound’s Boc group may serve as a transient protector for subsequent deprotection in drug delivery systems.

N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine Hydrobromide

Structure : This cardioprotective agent features a thiazole ring, tetrahydroazepine, and 4-methoxyphenyl group .

Key Differences :

- Core Structure : The thiazole and azepine rings in this compound enable aromatic interactions and conformational flexibility, unlike the glycinamide backbone of the target compound.

- Substituents : The 4-methoxyphenyl group provides electron-donating effects, contrasting with the electron-withdrawing fluoro and steric methyl groups in the target compound.

Activity : Exhibits cardioprotective effects superior to Levocarnitine and Mildronate , highlighting how heterocyclic systems influence therapeutic efficacy compared to simpler amides.

Pesticide Analogs (Flutolanil, Cyprofuram)

Structures :

- Flutolanil : N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide .

- Cyprofuram : N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide .

Key Differences : - Substituents : Flutolanil’s trifluoromethyl group and cyprofuram’s chlorophenyl moiety enhance lipophilicity and pesticidal activity, whereas the target compound’s fluoro and methyl groups offer moderate hydrophobicity.

- Application : Both pesticides rely on halogenated aromatic systems for bioactivity, while the target compound’s design suggests a focus on pharmaceutical rather than agrochemical use.

Physicochemical Properties

Biological Activity

N-(tert-butoxycarbonyl)-N1-(3-fluoro-4-methylphenyl)glycinamide, also known by its CAS number 1387684-32-3, is a compound that has attracted significant interest in the fields of medicinal and synthetic chemistry. Its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a fluoro-substituted aromatic ring, positions it as a valuable intermediate in pharmaceutical development and biological research.

- Molecular Formula : C14H19FN2O3

- Molecular Weight : 282.32 g/mol

- CAS Number : 1387684-32-3

- Purity : Minimum >90%

Synthesis

The synthesis of this compound typically involves the following steps:

- Protection of Glycine : Glycine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

- Coupling Reaction : The protected glycine is then coupled with 3-fluoro-4-methylphenylamine using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or EDC, often facilitated by a catalyst like 4-dimethylaminopyridine (DMAP).

Biological Activity

This compound exhibits notable biological activities, making it a subject of various research studies:

Enzyme Inhibition

Research has indicated that compounds similar to this compound can act as inhibitors for enzymes such as cholinesterases. For instance, studies on related compounds have shown significant inhibition of acetylcholinesterase and butyrylcholinesterase, with some derivatives demonstrating IC50 values comparable to established inhibitors like tacrine .

The proposed mechanism of action for this compound involves its interaction with molecular targets such as enzymes and receptors. The fluoro-substituted aromatic ring may enhance binding affinity to active sites or allosteric sites on target enzymes, thereby modulating their activity and affecting various biochemical pathways.

Comparative Analysis

A comparative analysis of similar compounds reveals the uniqueness of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(tert-butoxycarbonyl)-N1-(3-chloro-4-methylphenyl)glycinamide | Chlorine substitution | Moderate enzyme inhibition |

| N-(tert-butoxycarbonyl)-N1-(4-fluorophenyl)glycinamide | Fluorine substitution | Anticancer properties |

| N-(tert-butoxycarbonyl)-N1-(3-fluoro-4-ethylphenyl)glycinamide | Ethyl substitution | Potential enzyme inhibition |

Case Studies

While specific case studies focusing solely on this compound are scarce, related research provides insight into the biological activities associated with fluorinated compounds. For example, studies have demonstrated that fluorinated derivatives can significantly impact enzyme activity and exhibit antiproliferative effects in cancer cells .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(tert-butoxycarbonyl)-N1-(3-fluoro-4-methylphenyl)glycinamide to improve yield and purity?

- Methodology :

- Step 1 : Use tert-butoxycarbonyl (Boc) protection for the glycine amine group to prevent side reactions during coupling.

- Step 2 : Employ coupling reagents like HATU or DCC in anhydrous DMF for amide bond formation between Boc-glycine and the 3-fluoro-4-methylphenylamine derivative.

- Step 3 : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and purify via column chromatography (gradient elution) to isolate the product.

- Key Data : Yield optimization studies suggest reaction temperatures of 0–25°C and stoichiometric excess (1.2 equiv) of Boc-glycine improve efficiency .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : H and C NMR confirm Boc-group integrity (tert-butyl singlet at ~1.4 ppm) and aromatic substitution patterns (fluorine-induced splitting in H NMR).

- FT-IR : Peaks at ~1680 cm (amide C=O) and ~1250 cm (C-F stretch) validate functional groups.

- HRMS : Exact mass analysis (e.g., ESI-TOF) confirms molecular formula (CHFNO) .

Q. What solvent systems and conditions ensure stability during storage of this compound?

- Methodology :

- Storage : Store at –20°C under inert gas (argon) in anhydrous DMSO or DCM.

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 14 days) show <5% decomposition when protected from light and moisture .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, given its stereochemical complexity?

- Methodology :

- Chiral Auxiliaries : Use Evans oxazolidinone or tert-butylsulfinamide to control stereochemistry during glycine coupling.

- Catalysis : Asymmetric hydrogenation with Ru-BINAP catalysts (e.g., Noyori-type) for chiral center formation.

- Validation : Chiral HPLC (Chiralpak IA column, hexane/isopropanol) confirms enantiomeric excess (>95%) .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

- Methodology :

- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes) to identify rapid degradation in vivo.

- Formulation Adjustments : Use liposomal encapsulation or PEGylation to enhance bioavailability.

- Dose-Response Reassessment : Redesign in vivo studies with adjusted dosing regimens to match in vitro IC values .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to fluorinated phenyl-interacting pockets.

- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-target complexes.

- Validation : Compare predicted binding energies (ΔG) with experimental SPR or ITC data .

Q. What analytical methods detect trace impurities (<0.1%) in synthesized batches?

- Methodology :

- UHPLC-MS : Hypersil GOLD C18 column (1.9 µm) with gradient elution (0.1% formic acid in water/acetonitrile).

- QDa Detection : Identify impurities via exact mass and fragmentation patterns.

- Limits : LOQ of 0.05% achieved with optimized ionization settings .

Data Contradiction Analysis

Q. Why do NMR spectra occasionally show unexpected peaks despite high purity by HPLC?

- Root Cause : Residual solvents (e.g., DMF) or rotamers from hindered amide bonds.

- Resolution :

- Drying : Lyophilize samples to remove solvents.

- Variable-Temperature NMR : Heat to 50°C to coalesce rotameric signals.

- Supplementary Techniques : F NMR to isolate fluorine-related artifacts .

Experimental Design Recommendations

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

- Methodology :

- Core Modifications : Vary the fluorine position (meta vs. para), methyl group substitution, and Boc-group replacement (e.g., Fmoc).

- Assays : Test in parallel against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays.

- Data Analysis : Multivariate regression to correlate substituent effects (Hammett σ) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.